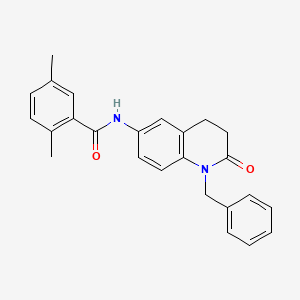
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide, also known as BQU57, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Sigma-2 Receptor Probes
Sigma-2 receptors are potential targets for cancer therapeutics and imaging. Studies on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzamide analogues like RHM-1 have shown high affinity for sigma-2 receptors. These analogues are beneficial for in vitro studies of sigma-2 receptors and may play a crucial role in the development of cancer treatment and diagnostic tools (Xu et al., 2005).
Chemical Fragmentation and Rearrangement
The compound undergoes thermal fragmentation and rearrangement yielding a variety of products, including benzanilide and benzoxazole. The process is influenced by the presence of radical scavengers like naphthalene and involves homolysis of NO and/or CN bonds. This indicates the compound’s potential for diverse chemical transformations and applications in synthetic chemistry (Gaber et al., 2008).
Synthesis and Cyclization Reactions
The compound is involved in palladium-catalyzed reactions and nickel-catalyzed co-cyclizations, leading to the formation of various heterocyclic compounds. These reactions are critical for the synthesis of bioactive molecules and pharmaceuticals, indicating the compound’s versatility in drug synthesis and design (Hikawa et al., 2012); (Duckworth et al., 1996).
Antitumor Activity
Certain benzyl-substituted-4(3H)-quinazolinone analogues, closely related to the structure of the compound , have shown promising antitumor activity. They target specific cancer cell lines and are more potent than conventional drugs, indicating the potential of this compound analogues in cancer treatment (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-8-9-18(2)22(14-17)25(29)26-21-11-12-23-20(15-21)10-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-9,11-12,14-15H,10,13,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSSLMLVFUWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


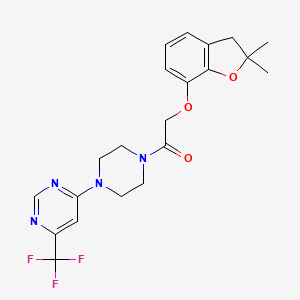

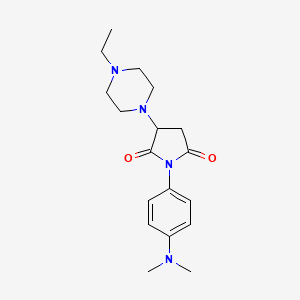
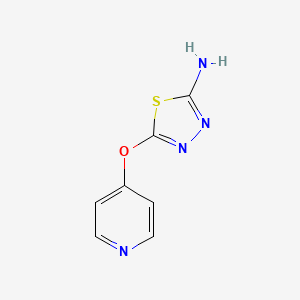
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2643559.png)

![Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2643561.png)
![Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2643562.png)
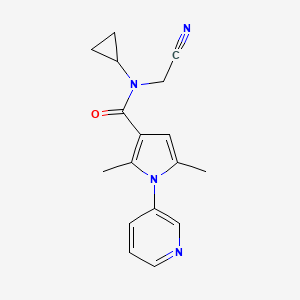

![Tert-butyl (3aR,7aR)-4-(6-bromopyridine-3-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2643565.png)
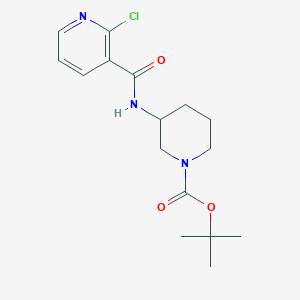
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2643571.png)